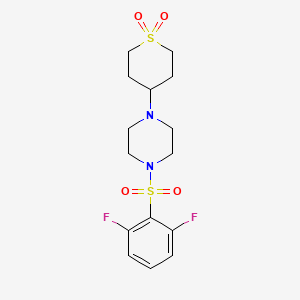

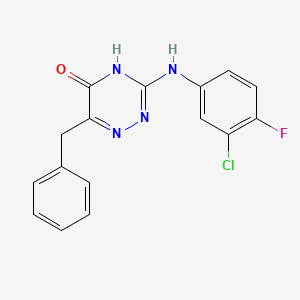

![molecular formula C14H9ClN2O5 B2498884 2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid CAS No. 416887-58-6](/img/structure/B2498884.png)

2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid and its derivatives often involves crystal engineering approaches. For instance, Oruganti et al. (2017) synthesized a series of molecular salts of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives, showcasing the compound's versatility in forming molecular salts and cocrystals through halogen and hydrogen bonds (Oruganti et al., 2017).

Molecular Structure Analysis

The molecular structure of 2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid derivatives exhibits a significant versatility, as demonstrated by the diverse crystal structures formed through weak halogen bonds in the presence of strong hydrogen bonds. This has been extensively explored in the context of molecular salts and cocrystals, highlighting the importance of halogen bonds in the stabilization of these molecular adducts (Oruganti et al., 2017).

Chemical Reactions and Properties

The reactivity of 2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid derivatives towards the formation of heterocyclic scaffolds has been highlighted by Křupková et al. (2013), who discussed its utility as a building block in heterocyclic oriented synthesis, leading to the creation of various nitrogenous cycles (Křupková et al., 2013).

Physical Properties Analysis

The physical properties of 2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid and its salts involve detailed analysis of their crystal packing and hydrogen bonding. Tan et al. (2007) presented an investigation into the supramolecular helical architecture formed by self-assemblies of this compound with organic bases, showcasing its potential in creating novel structural motifs (Tan, 2007).

Applications De Recherche Scientifique

Solid-State Chemistry and Crystal Engineering

2-Chloro-4-nitrobenzoic acid, closely related to the query compound, has been explored in the context of crystal engineering and solid-state chemistry. A study by Oruganti et al. (2017) focused on the synthesis of molecular salts of 2-Chloro-4-nitrobenzoic acid with pyridyl and benzoic acid derivatives. These molecular salts were structurally characterized using spectroscopic, thermal, and X-ray diffraction techniques, emphasizing the importance of halogen bonds in crystal structures. This research demonstrates the compound's utility in designing materials with specific structural properties, highlighting the role of weak interactions like halogen bonds in stabilizing these structures (Oruganti, Kumar Nechipadappu, Khade, & Trivedi, 2017).

Spectroscopy and Computational Chemistry

Another study focused on the crystallographic study of benzoic acid derivatives, including compounds similar to "2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid". This research involved X-ray powder diffraction, electronic structure, and molecular electrostatic potential calculation to understand the intermolecular interactions in these compounds. The study by Pramanik et al. (2019) highlights how hydrogen and halogen bonds contribute to the assembly of molecules into supramolecular frameworks, providing insights into designing materials with desired properties (Pramanik, Dey, & Mukherjee, 2019).

Antiparasitic Research

Delmas et al. (2002) investigated the in vitro antiparasitic properties of various compounds, including a derivative similar to "2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid", against Leishmania infantum and Trichomonas vaginalis. This study underscores the potential of such compounds in developing new treatments for parasitic infections, with specific structural modifications influencing antiproliferative activity against these parasites (Delmas, Di Giorgio, Robin, Azas, Gasquet, Detang, Costa, Timon-David, & Galy, 2002).

Polymer Science

Amarnath and Palaniappan (2005) explored the doping of polyaniline with benzoic acid and its derivatives, including those structurally related to "2-[(2-Chloro-4-nitrobenzoyl)amino]benzoic acid". This research contributes to the field of conductive polymers, where benzoic acid derivatives are used to modify the electrical properties of polyaniline. The study provides valuable information on how different dopants influence the conductivity and thermal stability of polyaniline, important for developing advanced materials for electronic applications (Amarnath & Palaniappan, 2005).

Mécanisme D'action

Mode of Action

It is known that nitro compounds can undergo various reactions, including free radical reactions . In such reactions, a radical can remove a hydrogen atom, leading to the formation of new compounds .

Biochemical Pathways

Nitro compounds can participate in various biochemical reactions, potentially affecting multiple pathways .

Propriétés

IUPAC Name |

2-[(2-chloro-4-nitrobenzoyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9ClN2O5/c15-11-7-8(17(21)22)5-6-9(11)13(18)16-12-4-2-1-3-10(12)14(19)20/h1-7H,(H,16,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQGZWGXOIUIYIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

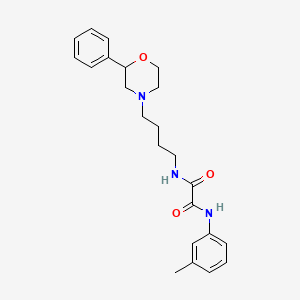

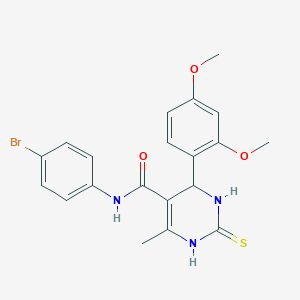

![8-(3-Methoxyphenyl)-1-methyl-1,3,5-trihydroimidazolidino[1,2-h]purine-2,4-dion e](/img/structure/B2498804.png)

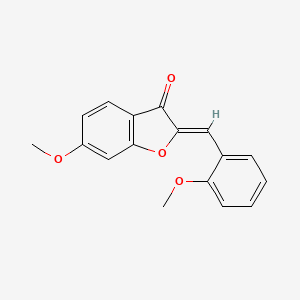

methanone](/img/structure/B2498805.png)

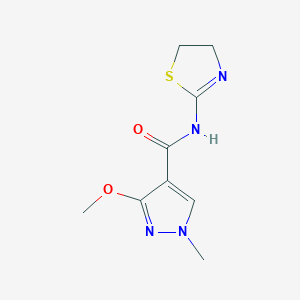

![7-methyl-2-(4-methylpiperazine-1-carbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B2498807.png)

![ethyl 4-(2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2498809.png)

![N-((1-(hydroxymethyl)cyclopropyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2498814.png)

![1-[(4-bromophenyl)sulfonyl]-N-phenyl-2-pyrrolidinecarboxamide](/img/structure/B2498821.png)

![6-cyclopropyl-2-[(1-{5H,7H,8H-thiopyrano[4,3-c]pyridazin-3-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2498822.png)

![8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-[(4-bromophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2498824.png)